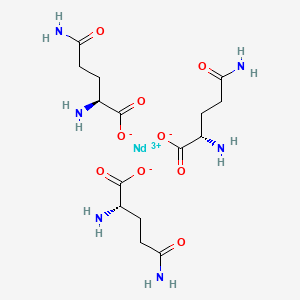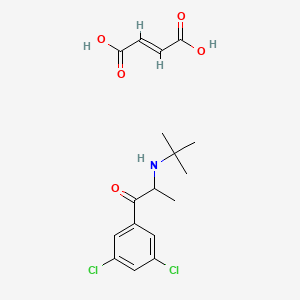![molecular formula C21H27Na2O8P B586052 (11β)-11,17a-Dihydroxy-17a-[(phosphonooxy)methyl]-D-homoandrosta-1,4-diene-3,17-dione Disodium Salt CAS No. 96700-79-7](/img/no-structure.png)
(11β)-11,17a-Dihydroxy-17a-[(phosphonooxy)methyl]-D-homoandrosta-1,4-diene-3,17-dione Disodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(11β)-11,17a-Dihydroxy-17a-[(phosphonooxy)methyl]-D-homoandrosta-1,4-diene-3,17-dione Disodium Salt” is a water-soluble, inorganic ester of dexamethasone . It is a clear, colorless to pale yellow topical steroid solution for ophthalmic or otic administration . It is approximately three thousand times more soluble in water at 25°C than hydrocortisone .
Molecular Structure Analysis
The molecular structure of this compound is related to its parent compound, dexamethasone . The chemical name of fosphenytoin is 5,5-diphenyl-3-[(phosphonooxy)methyl]-2,4-imidazolidinedione disodium salt .Chemical Reactions Analysis
This compound is a water-soluble, inorganic ester of dexamethasone . It is more soluble in water than hydrocortisone, which suggests it may have different reactivity and stability properties .Physical And Chemical Properties Analysis
This compound is a clear, colorless to pale yellow, sterile solution . It is exceedingly hygroscopic and is soluble in water . Its solutions have a pH between 7.5 and 10.5 .Wirkmechanismus
The compound is a prodrug of phenytoin, and its anticonvulsant effects are attributable to phenytoin . After IV administration, it is converted to the anticonvulsant phenytoin . The cellular mechanisms of phenytoin thought to be responsible for its anticonvulsant actions include modulation of voltage-dependent sodium channels of neurons, inhibition of calcium flux across neuronal membranes, modulation of voltage-dependent calcium channels of neurons, and enhancement of the sodium-potassium ATPase activity of neurons and glial cells .
Zukünftige Richtungen
Phenytoin, the active metabolite of this compound, has been used since 1938 as a first-line antiepileptic drug (AED) for focal and generalized convulsive seizures . A prodrug, fosphenytoin, was more recently introduced as a better-tolerated alternative to phenytoin for the treatment of status epilepticus . The clinical use of phenytoin has been limited by its saturable pharmacokinetics, drug-drug interactions, and adverse effects, including teratogenicity and chronic dysmorphic changes . This suggests that there may be ongoing research into developing improved versions of this compound or finding new applications for it.
Eigenschaften
CAS-Nummer |
96700-79-7 |
|---|---|
Produktname |
(11β)-11,17a-Dihydroxy-17a-[(phosphonooxy)methyl]-D-homoandrosta-1,4-diene-3,17-dione Disodium Salt |
Molekularformel |
C21H27Na2O8P |
Molekulargewicht |
484.392 |
IUPAC-Name |
disodium;[(4aS,4bS,10aR,10bS,11S,12aS)-1,11-dihydroxy-10a,12a-dimethyl-2,8-dioxo-4,4a,4b,5,6,10b,11,12-octahydro-3H-chrysen-1-yl]methyl phosphate |
InChI |
InChI=1S/C21H29O8P.2Na/c1-19-8-7-13(22)9-12(19)3-4-14-15-5-6-17(24)21(25,11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;;/h7-9,14-16,18,23,25H,3-6,10-11H2,1-2H3,(H2,26,27,28);;/q;2*+1/p-2/t14-,15-,16-,18+,19-,20-,21?;;/m0../s1 |
InChI-Schlüssel |
SIISMFJAFYAODI-UHSYAWLISA-L |
SMILES |
CC12CC(C3C(C1CCC(=O)C2(COP(=O)([O-])[O-])O)CCC4=CC(=O)C=CC34C)O.[Na+].[Na+] |
Synonyme |
(4aS,4bS,10aR,10bS,11S,12aS)-1,3,4,4a,4b,5,6,10a,10b,11,12,12a-Dodecahydro-1,11-dihydroxy-10a,12a-dimethyl-1-[(phosphonooxy)methyl]-2,8-chrysenedione Disodium Salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,5-Dimethyl-1H-imidazo[4,5-F]quinoline](/img/structure/B585971.png)

![1,4-Diazabicyclo[4.3.1]decane](/img/structure/B585976.png)


![{Methyl[2-(methylamino)ethyl]amino}acetaldehyde](/img/structure/B585987.png)
